2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 4-methylphenylhydrazine with 4-methylbenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with trifluoromethylpyrimidine under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(fluoromethyl)pyrimidine
- 2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(chloromethyl)pyrimidine
Uniqueness
The presence of the trifluoromethyl group in 2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine distinguishes it from similar compounds. This group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C30H25F3N4 |
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Molecular Weight |
498.5 g/mol |
IUPAC Name |
2-[4-methyl-3,5-bis(4-methylphenyl)pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C30H25F3N4/c1-18-5-11-22(12-6-18)25-17-26(30(31,32)33)35-29(34-25)37-28(24-15-9-20(3)10-16-24)21(4)27(36-37)23-13-7-19(2)8-14-23/h5-17H,1-4H3 |
InChI Key |
HAIWOBXVJGDYJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3C(=C(C(=N3)C4=CC=C(C=C4)C)C)C5=CC=C(C=C5)C)C(F)(F)F |
Origin of Product |
United States |
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